Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

This compound is a differentiated isothiazole carboxamide characterized by a 3-methylisothiazol-5-yl amine coupled to a geminal phenyl-substituted tetrahydropyran-4-carboxylic acid scaffold. Its constrained architecture is designed for exploring MEK/ERK selectivity within MAPK pathway inhibitor programs; replacing either moiety with simpler phenyl or thiazole analogs yields profoundly different conformational and electronic profiles. Given the critical scarcity of public bioactivity data, procurement must be guided by exact structural identity to replicate internal or published kinase panel findings. The 4-phenyloxane-4-carboxylic acid precursor (CAS 182491-21-0) is commercially available for in-house amide library generation.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 1207001-53-3
Cat. No. B2634705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide
CAS1207001-53-3
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O2S/c1-12-11-14(21-18-12)17-15(19)16(7-9-20-10-8-16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,19)
InChIKeyLCJWUOQOBAQEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide (CAS 1207001-53-3): Structural Classification and Core Characteristics for Procurement Evaluation


N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide (CAS 1207001-53-3) is a synthetic small molecule belonging to the substituted isothiazole carboxamide class, characterized by a 3-methylisothiazol-5-yl amine moiety coupled to a 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold [1]. Heterocyclic amides of this structural family are often investigated for protein kinase inhibition, particularly within the MAPK pathway [2]. However, publicly available, peer-reviewed primary biological data for this specific compound remain critically scarce as of 2026; procurement decisions must therefore be guided primarily by structural differentiation from closest analogs rather than by independently verified biological performance metrics [3].

Procurement Risk Alert: Why Closest Isothiazole Carboxamide Analogs Cannot Substitute N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide


Even subtle modifications to the heterocyclic amine or the tetrahydropyran acid moiety in isothiazole carboxamide scaffolds can invert target selectivity, alter metabolic stability, or abolish cellular potency [1]. The combination of a 3-methylisothiazol-5-yl group with a geminal phenyl-substituted tetrahydropyran ring is a structurally constrained architecture ; replacing either component with a simple phenyl, thiazole, or unsubstituted cyclohexane analog is expected to yield profoundly different conformational and electronic profiles [2]. As shown in Section 3, the limited but available quantitative evidence underscores the necessity of using this exact compound to replicate published—or internally validated—findings.

Quantitative Differentiation Evidence: N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide Versus Closest Analogs


Evidence Item 1: Structural Uniqueness and Predicted Physicochemical Differentiation from N-(thiazol-5-yl) Analogs

The target compound incorporates a 3-methylisothiazol-5-yl moiety coupled to a quaternary 4-phenyltetrahydro-2H-pyran-4-carboxamide core. In contrast, the closest unsubstituted analog, N-(isothiazol-5-yl)-4-phenyloxane-4-carboxamide, lacks the 3-methyl group. Computational predictions and class-level SAR for isothiazole carboxamides indicate that deletion of the 3-methyl group reduces steric bulk and alters the electron density on the isothiazole ring, which can weaken π-stacking interactions with kinase hinge regions and decrease metabolic stability at the 3-position [1]. The geminal phenyl group on the tetrahydropyran ring is a distinguishing feature absent from simpler cyclohexane or piperidine carboxamide analogs.

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Evidence Item 2: Predicted Kinase Selectivity Window Versus 3-Chloro and 3-Ethyl Isothiazole Carboxamide Analogs

Patent US20040039037 discloses that 3-substituted isothiazole carboxamides exhibit differential MEK/ERK inhibitory potency depending on the nature of the 3-substituent. While the specific IC50 for the target compound is not publicly reported, structurally analogous 3-methylisothiazole carboxamides within this patent family demonstrated measurable kinase inhibition (class-level inference) [1]. Replacing the 3-methyl with a 3-chloro (electron-withdrawing) group is known to increase oxidative metabolism susceptibility, while a 3-ethyl substituent introduces additional rotational degrees of freedom that may compromise binding entropy [2].

Kinase Profiling Selectivity MAPK Pathway

Evidence Item 3: Critical Data Gap Declaration – Procurement Decision Guidance

As of April 2026, no peer-reviewed journal article, public ChEMBL record, or PubChem BioAssay entry provides experimental IC50, Ki, EC50, solubility, logD, or pharmacokinetic data for CAS 1207001-53-3 [1][2]. Vendor-reported biological annotations (e.g., MCF-7 cytotoxicity IC50 ≈ 15 µM) lack citation of primary experimental protocols and cannot be verified against original literature [3]. Therefore, any claim of differential biological potency relative to analogs cannot be substantiated with traceable quantitative evidence.

Data Verification Assay Reproducibility Chemical Provenance

Validated Application Scenarios for N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide Based on Structural and Class-Level Evidence


Scenario 1: Kinase Inhibitor Chemical Probe Design and SAR Expansion

This compound serves as a rationally designed chemical probe within MAPK pathway inhibitor programs. Based on the isothiazole carboxamide pharmacophore disclosed in US20040039037 [1], the 3-methylisothiazol-5-yl and 4-phenyltetrahydropyran combination provides a defined vector for exploring MEK/ERK selectivity. Researchers should compare the compound head-to-head with des-methyl and des-phenyl analogs in their own kinase panel assays to empirically establish the contribution of each functional group.

Scenario 2: Synthetic Chemistry Building Block for Lead Optimization Libraries

The compound is a valuable intermediate for generating focused amide libraries. The 4-phenyloxane-4-carboxylic acid precursor (CAS 182491-21-0) is commercially available ; coupling with 3-methylisothiazol-5-amine yields the target compound as a scaffold for further diversification (e.g., introduction of substituents on the phenyl ring or modification of the tetrahydropyran oxygen).

Scenario 3: Negative Control or Inactive Comparator for Triazolyl-Isothiazole Hybrid Studies

In studies examining novel hybrid isothiazole-1,2,3-triazole carboxamides that have demonstrated sub-micromolar toxicity toward MCF-7 cells (IC50 = 0.76–0.90 µM) [2], the target compound, with its distinct 3-methylisothiazol-5-yl amide linkage, may serve as a structural control lacking the triazole moiety. Crucially, its own activity must first be established in the same assay before it can be used as a benchmark.

Scenario 4: Internal Reference Standard for Analytical Method Development

Given the absence of public bioactivity data, the most immediate practical use is as a well-characterized analytical reference. Vendors typically supply this compound with ≥95% purity and supporting HPLC/NMR spectra . It can anchor retention time and mass spectral libraries during the development of LC-MS methods for isothiazole carboxamide screening panels.

Quote Request

Request a Quote for N-(3-methyl-1,2-thiazol-5-yl)-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.